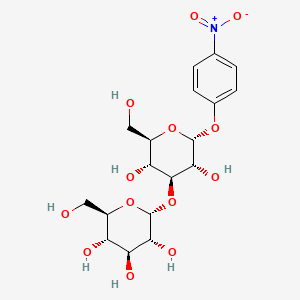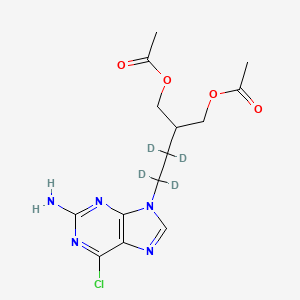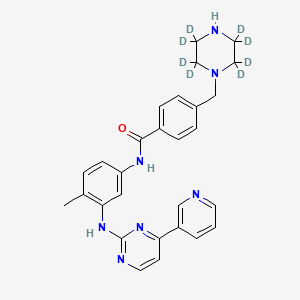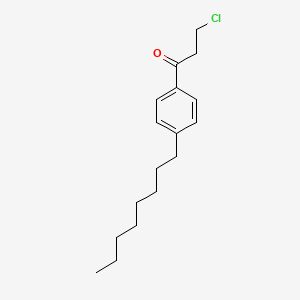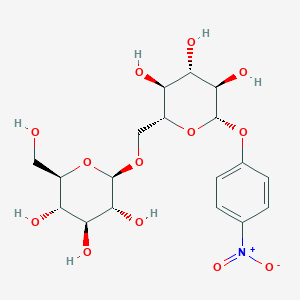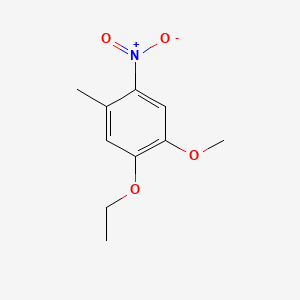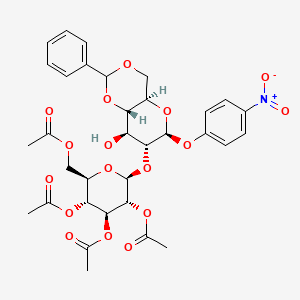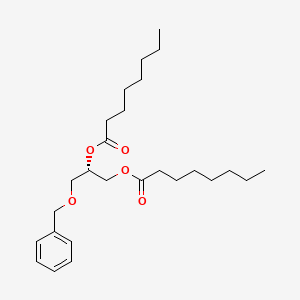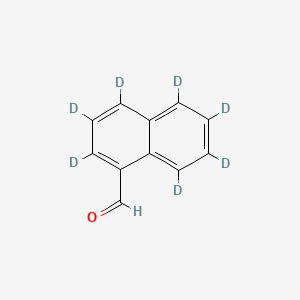
1-Naphthaldehyde-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaldehyde-d7 is a deuterated form of 1-Naphthaldehyde, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula of this compound is C11HD7O, and it has a molecular weight of 163.22 .
準備方法
Synthetic Routes and Reaction Conditions
1-Naphthaldehyde-d7 can be synthesized through several methods. One common approach involves the deuteration of 1-Naphthaldehyde using deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes often utilize high-purity deuterium gas or deuterium oxide and advanced catalytic systems to achieve efficient and cost-effective deuterium incorporation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
1-Naphthaldehyde-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1-Naphthoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-Naphthalenemethanol-d7.
Substitution: Aromatic substitution reactions can occur, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Naphthoic acid-d7
Reduction: 1-Naphthalenemethanol-d7
Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
1-Naphthaldehyde-d7 is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The deuterium labeling allows for detailed structural analysis and dynamic studies of organic molecules.
Chemical Synthesis: Used as a starting material for the synthesis of deuterated compounds, which are valuable in mechanistic studies and drug development.
Biological Studies: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Material Science: Utilized in the synthesis of deuterated polymers and materials with unique properties.
作用機序
The mechanism of action of 1-Naphthaldehyde-d7 in chemical reactions is similar to that of its non-deuterated counterpart. The presence of deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics.
類似化合物との比較
1-Naphthaldehyde-d7 can be compared with other deuterated and non-deuterated naphthaldehyde derivatives:
1-Naphthaldehyde: The non-deuterated form, commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
2-Naphthaldehyde: An isomer with the formyl group at the second position, used in similar applications but with different reactivity and properties.
4-Hydroxy-1-naphthaldehyde: A derivative with a hydroxyl group, known for its use in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR studies and other applications where isotopic effects are significant.
特性
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-GSNKEKJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662136 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190020-48-4 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
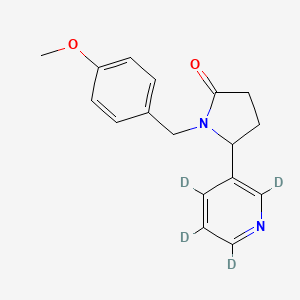
![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)

